![molecular formula C19H16F2N4O2S B2836160 N1-(2,4-difluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide CAS No. 897456-82-5](/img/structure/B2836160.png)
N1-(2,4-difluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide
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Description
N1-(2,4-difluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide, also known as DFI-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFI-1 is a small molecule inhibitor that targets the protein-protein interaction between the transcription factor STAT3 and its upstream activator JAK2, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and survival.
Scientific Research Applications
- Voriconazole (VN) is an antifungal drug used to treat various fungal infections, including aspergillosis, candidiasis, and histoplasmosis. However, due to side effects, researchers have explored late-stage functionalization of VN. One derivative of interest is the compound VN-CHO, which results from photoredox-catalyzed hydroxymethylation of VN followed by oxidation. VN-CHO introduces a formyl group, creating a promising site for further functionalization .
- Cyclometalated iridium (III) complexes based on 2-(2,4-difluorophenyl)pyridine (DfppyH) have been synthesized. These complexes exhibit interesting properties and potential applications in areas such as luminescent materials, catalysis, and optoelectronics .
Antifungal Drug Derivatives
Organometallic Complexes
properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N4O2S/c20-13-6-7-15(14(21)10-13)24-18(27)17(26)22-8-9-28-19-23-11-16(25-19)12-4-2-1-3-5-12/h1-7,10-11H,8-9H2,(H,22,26)(H,23,25)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOTZLMAEMWGSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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